molecular formula C9H7BrF3NO2 B8158437 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8158437
M. Wt: 298.06 g/mol
InChI Key: XKFIQNXWDYHLRQ-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the fourth position, a methyl group attached to the nitrogen atom, and a trifluoromethoxy group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor followed by the introduction of the trifluoromethoxy group. The methylation of the nitrogen atom is usually achieved through N-methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethoxy)benzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-Methyl-3-(trifluoromethoxy)benzamide:

    4-Bromo-N-methylbenzamide: Lacks the trifluoromethoxy group, which can impact its lipophilicity and stability.

Uniqueness

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFIQNXWDYHLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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